Phytochelatin 2 (PC2) (TFA)
Description
Phytochelatin 2 (PC2) (TFA) is a short, sulfur-rich peptide with the structure γ-Glu-Cys-γ-Glu-Cys-Gly, synthesized by plants and some microorganisms in response to heavy metal stress, such as cadmium (Cd), lead (Pb), and arsenic . Its primary function is to chelate toxic metals via thiol (-SH) groups, forming stable complexes that are sequestered into vacuoles, thereby mitigating metal toxicity . The trifluoroacetic acid (TFA) salt form is commonly used in research due to its stability during synthesis and purification. However, residual TFA (10–45%) may interfere with biological assays, necessitating careful handling .
PC2 is a member of the phytochelatin family, which includes longer homologs like PC3 (three γ-Glu-Cys repeats) and PC4 (four repeats). These peptides are enzymatically synthesized by phytochelatin synthase (PCS) from glutathione (GSH) precursors . Studies in Arabidopsis thaliana and Lunularia cruciata highlight PC2 as a predominant species induced under Cd exposure, with its levels correlating with detoxification efficiency .
Properties
Molecular Formula |
C20H30F3N5O12S2 |
|---|---|
Molecular Weight |
653.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H29N5O10S2.C2HF3O2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27;3-2(4,5)1(6)7/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33);(H,6,7)/t8-,9-,10-,11-;/m0./s1 |
InChI Key |
PEQLSEASMYGKKC-WORASRPPSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytochelatin 2 (PC2) (TFA) is synthesized enzymatically by phytochelatin synthase using glutathione as a substrate. The enzyme catalyzes the formation of phytochelatins through a transpeptidation reaction, where a γ-glutamylcysteine unit is transferred from one glutathione molecule to another, forming a peptide bond .
Industrial Production Methods
Industrial production of Phytochelatin 2 (PC2) (TFA) involves the use of recombinant DNA technology to express phytochelatin synthase in microbial hosts such as Escherichia coli. The enzyme is then purified and used to catalyze the synthesis of phytochelatins in vitro. This method allows for the large-scale production of phytochelatins with high purity .
Chemical Reactions Analysis
Cadmium (Cd²⁺) Complex Formation
PC2 forms stable complexes with Cd²⁺ through thiolate coordination. Key reactions include:
-
Monomeric complex (CdPC₂) : Forms at 1:1 molar ratio, stabilized by two thiolate donors and additional oxygen/nitrogen ligands .
-
Binuclear complex (Cd₂(PC₂)₂) : Dominates when Cd²⁺ is in excess, involving tetrathiolate coordination from two PC2 molecules .
| Complex | Stoichiometry | Coordination Sphere | Stability Constant (log K) |
|---|---|---|---|
| CdPC₂ | 1:1 | Two thiolates + O/N donors | ~7.4 |
| Cd₂(PC₂)₂ | 2:1 | Four thiolates | Higher (due to chelate effect) |
Acid-Base Chemistry
PC2’s ionization states influence Cd²⁺ binding:
-
pKa values :
| pH Range | Dominant Microspecies | Key Donors for Cd²⁺ |
|---|---|---|
| <4.5 | LH₆²⁺ | None (protonated thiols) |
| 5–7 | LH₃²⁺/LH₄⁻ | Cys1 thiolate |
| >7 | LH₂⁻/L⁵⁻ | Both Cys thiols + O/N donors |
Reaction Mechanism
The Cd²⁺-PC2 reaction proceeds via:
-
Thiol deprotonation :
-
Coordination :
-
Chelate formation :
Thermodynamic and Spectroscopic Insights
Scientific Research Applications
Phytochelatins (PCs) are glutathione-derived peptides critical in heavy metal detoxification in plants and certain fungi . They are short, cysteine-rich peptides with repeating γ-Glu-Cys motifs, induced by both biogenic and toxic metal ions . While research extensively covers PC's role in heavy metal detoxification, information specifically focusing on the applications of Phytochelatin 2 (PC2) is limited.
PC2 in Cadmium Detoxification
- Role in Buffering: PC2, along with other phytochelatins, acts as a dynamic system for buffering Cd(II) ions, maintaining free Cd(II) concentrations in the pico- to femtomolar range under cellular conditions .
- Time-dependent Synthesis: In the diatom Thalassiosira weissflogii, PC2 levels increase significantly within one hour of exposure to heavy metals, highlighting its rapid response to metal stress .
- Limited Detection in Xylem Sap: While PC2 is present in the xylem sap of plants exposed to cadmium, its concentration is very low compared to glutathione (GSH), accounting for less than 1% of the total thiols .
Genetic Overexpression Studies
- Arsenic Resistance: Overexpression of the Arabidopsis thaliana PCS gene (AtPCS1) in Arabidopsis leads to high resistance to arsenic . These plants accumulate significantly more biomass in the presence of arsenate compared to wild-type plants .
- Cadmium Sensitivity: Interestingly, while AtPCS1 overexpression confers arsenic resistance, it results in hypersensitivity to cadmium .
- Variable Effects in Tobacco: Overexpression of different PCS genes in tobacco shows varied responses to cadmium, potentially due to species-dependent differences in phytochelatin synthase activity . For example, Nicotiana tabacum expressing AtPCS1 displayed enhanced cadmium tolerance and accumulation only when cultivated in culture medium supplied with GSH .
Analytical Detection of PC2
- HPLC and Mass Spectrometry: While fluorescence HPLC may not always detect measurable amounts of PC2, mass spectrometry can identify PC2 in xylem sap samples following cadmium exposure .
- Challenges in Quantification: PC2 concentrations can be very low and may require sensitive detection methods like mass spectrometry for accurate quantification .
Table: Summary of PC2 related findings
Future Research Directions
Further research is needed to fully elucidate the specific roles and applications of PC2, including:
- Structure and Stability: More research is needed to understand the structures of Cd(II) complexes with PC2 and their thermodynamic stabilities .
- Regulation of PC2 Synthesis: Further studies could investigate the regulatory mechanisms controlling PC2 synthesis in response to different heavy metals and environmental conditions.
- Agricultural Applications: Exploring the potential of manipulating PC2 production to enhance phytoremediation strategies or reduce heavy metal accumulation in crops.
Mechanism of Action
Phytochelatin 2 (PC2) (TFA) exerts its effects by chelating heavy metals through its cysteine residues. The metal-phytochelatin complexes are then transported into the vacuoles, where they are sequestered and detoxified. This process involves the action of phytochelatin synthase, which catalyzes the formation of phytochelatins from glutathione .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound | Structure | Molecular Weight | Thiol Groups | Metal-Binding Capacity |
|---|---|---|---|---|
| PC2 (TFA) | (γ-Glu-Cys)₂-Gly | 653.6 g/mol | 2 | Binds Pb²⁺, Cd²⁺, Zn²⁺ |
| PC3 | (γ-Glu-Cys)₃-Gly | 785.7 g/mol | 3 | Higher affinity for Pb²⁺/Cd²⁺ |
| PC4 | (γ-Glu-Cys)₄-Gly | 917.8 g/mol | 4 | Broad metal specificity |
| Glutathione (GSH) | γ-Glu-Cys-Gly | 307.3 g/mol | 1 | Primarily antioxidant |
PC2 vs. Longer PCs (PC3, PC4) :
PC2’s shorter chain limits its thiol content compared to PC3 and PC4, reducing its metal-binding stoichiometry. For example, PC2 forms complexes such as [Pb–PC₂]⁺ (m/z 746.10) and [Pb₂–PC₂]⁺ (m/z 952.06), while PC3 and PC4 bind Pb²⁺ with higher coordination (e.g., [Pb–PC₃]⁺ and [Pb₂–PC₃]⁺) . Longer PCs exhibit broader metal specificity and higher stability in metal-rich environments .PC2 vs. Glutathione (GSH) :
GSH serves as a precursor for PC synthesis and primarily functions as an antioxidant. PC2, however, is specialized for metal chelation, with its induction under metal stress being 10–100× higher than GSH in roots and shoots .
Induction and Accumulation Under Metal Stress
Cadmium Exposure :
In Carpobrotus rossii, PC2 levels reach 0.5–1.2 µg/g FW under 15 µM Cd, while PC3 and PC4 accumulate at lower concentrations (0.3–0.8 µg/g FW) . In Arabidopsis, PC2 constitutes ~60% of total PCs upon Cd exposure, attributed to the high activity of AtPCS1 (phytochelatin synthase) .Tissue-Specific Distribution :
PC2 levels are higher in leaves than roots under Cd stress, a trend also observed for PC3 and PC4. This compartmentalization aids in minimizing root-to-shoot metal transfer .
Metal-Binding Mechanisms
- Lead (Pb) Binding: Nano-ESI-MS studies reveal PC2 forms [Pb–PC₂]⁺ and [Pb₂–PC₂]⁺ complexes, while PC3 binds Pb²⁺ as [Pb–PC₃]⁺ and [Pb₂–PC₃]⁺. The displacement of Pb²⁺ by Zn²⁺ in PC2 complexes (e.g., [Zn–PC₂]⁺ at m/z 602.05) highlights competitive binding dynamics .
Cadmium (Cd) Detoxification :
PC2-Cd complexes are preferentially transported into vacuoles via ATP-binding cassette (ABC) transporters, a process less efficient for longer PCs due to their larger size .
Analytical Detection and Challenges
HPLC and Electrochemical Methods : PC2, PC3, and PC4 are quantified via HPLC with fluorescence detection (LOD: 0.03–0.20 mg/L) . PC2 exhibits a distinct electrochemical signal at -0.57 V (vs. Ag/AgCl) using adsorptive transfer stripping voltammetry, enabling sensitive detection at concentrations as low as 2.5 µM .
Q & A
Q. Q1. What methodologies are recommended for quantifying PC2 in plant tissues under heavy metal stress?
Quantification of PC2 typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), which allows precise separation and detection of PC isoforms. For example, in Carpobrotus rossii, PC2 levels were measured using LC-MS with a detection limit of 0.1 µg mL⁻¹ under Cd stress . Tissue homogenization in acidic buffers (e.g., 1% trifluoroacetic acid) is critical to prevent oxidation of thiol groups. Internal standards like synthetic PC2-TFA (purity >95%) should be used to validate recovery rates .
Q. Q2. How should researchers design experiments to study PC2 induction kinetics in response to varying Cd concentrations?
A tiered exposure protocol is recommended:
- Step 1: Pre-screen plants with 0–25 µM CdCl₂ for 2–3 days to establish dose-response curves (as in Arabidopsis studies) .
- Step 2: Use hydroponic systems to control bioavailability of Cd²⁺ ions, adjusting pH to 5.5–6.0 to mimic natural soil conditions.
- Step 3: Harvest roots and leaves separately, as PC2 accumulation is tissue-specific (e.g., higher in leaves under prolonged exposure) .
Advanced Research Questions
Q. Q3. How can contradictory data on PC2 synthesis efficiency in PCS-overexpressing plants be resolved?
Conflicting reports (e.g., moderate PC2 increases in AtPCS1-overexpressing plants vs. constitutive PC2 production in liverworts) may stem from species-specific PCS activation thresholds. To address this:
Q. Q4. What experimental strategies minimize false-negative results in PC2 detection during co-exposure studies (e.g., Cd + NaCl)?
Co-exposure to abiotic stressors (e.g., salinity) can suppress PC2 synthesis. To mitigate this:
Q. Q5. How do researchers reconcile discrepancies in PC2’s role in As vs. Cd detoxification pathways?
PC2-As complexes are less stable than PC2-Cd, leading to differential toxicity phenotypes in mutants:
- Method: Use Arabidopsis cad1-3 (PC-deficient) and abcc1/2 (transporter-deficient) mutants to compare As/Cd sensitivity. Root elongation assays under 25 µM NaHAsO₄ vs. CdCl₂ reveal PC2’s preferential role in Cd detoxification .
- Data Interpretation: Pair phenotypic data with speciation analysis (e.g., synchrotron XAS) to confirm metal-PC2 binding .
Methodological Challenges and Solutions
Q. Q6. What are the limitations of using PC2-TFA as a reference standard in non-plant systems?
PC2-TFA’s stability varies across model organisms:
Q. Q7. How should researchers address variability in PC2 quantification across studies using different extraction protocols?
Standardize protocols using guidelines from interlaboratory comparisons:
- Key Steps:
Data Interpretation and Reporting
Q. Q8. How can researchers differentiate between PC2’s direct metal-binding activity and indirect antioxidant effects?
- Strategy 1: Use in vitro metal-binding assays (e.g., isothermal titration calorimetry) with purified PC2-TFA to measure stoichiometry and affinity constants .
- Strategy 2: Compare GSH:PC2 ratios in wild-type vs. PCS mutants under metal stress; a decline in GSH with rising PC2 indicates direct detoxification .
Q. Q9. What statistical approaches are robust for analyzing small-sample PC2 datasets (e.g., n=3)?
- Recommendation: Use non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d) to highlight biological significance over statistical significance .
Emerging Research Directions
Q. Q10. How can synthetic biology tools enhance PC2’s applicability in phytoremediation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
